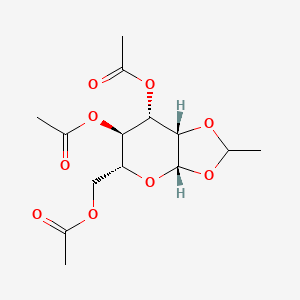

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₀O₉ and its molecular weight is 332.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Carbohydrate Structures

One of the primary applications of compounds like 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is in the synthesis of complex carbohydrate structures. This is crucial for studying the biological roles of carbohydrates and developing carbohydrate-based therapeutics. For example, the synthesis of 6-0-(α-D-mannopyranosyl)-D-myo-inositol, a fragment from mycobacteria phospholipids, involves condensation processes utilizing derivatives of D-mannopyranoside (Elie et al., 1990). Such syntheses contribute to our understanding of bacterial cell walls and potential targets for antibiotics.

Development of Glycosylation Methods

The compound and its derivatives serve as key intermediates in the development of novel glycosylation methods. For instance, the synthesis of p-trifluoroacetamidophenyl 3,6-Di-O-{2-O-[α-D-mannopyranosyl 6-(disodium phosphate)]-α-D-mannopyranosyl}-α-D-mannopyranoside, which represents a part of the recognition marker on lysosomal enzymes, showcases the application of mannopyranoside derivatives in constructing biologically significant molecules (Ottosson, 1990).

Synthesis of Fluorinated Sugars

Another significant application is in the synthesis of fluorinated sugars, which are important for medical imaging and as probes to study carbohydrate-mediated biological processes. A study demonstrates the treatment of certain mannopyranoside derivatives with N,N-diethylaminosulfur trifluoride, leading to the production of fluorinated sugars, highlighting the versatility of mannopyranoside derivatives in synthesizing modified sugars (Khan et al., 1990).

Carbohydrate Structural Analysis

Compounds derived from 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside are also used in the structural analysis of carbohydrates. For instance, the structural properties of D-mannopyranosyl rings containing O-acetyl side-chains were studied to understand the effects of O-acetylation on bond lengths, angles, and torsion angles, which is critical for the design of carbohydrate-based molecules with desired biological functions (Turney et al., 2019).

Mechanism of Action

Mode of Action

It is known to act as a building block for the synthesis of oligosaccharides .

Biochemical Pathways

The compound is involved in the synthesis of oligosaccharides, which play crucial roles in various biological processes .

Result of Action

It is known to be used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .

Action Environment

It is soluble in chloroform and ethanol, and insoluble in water .

Safety and Hazards

Specific safety and hazard information for “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is not available in the retrieved resources. However, Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” could involve its use in the development of targeted drug therapies and drug delivery systems, given its current use in pharmaceutical research . Further studies could explore its potential applications in these areas.

Properties

IUPAC Name |

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWFYJVPTWVPKZ-OUPQFMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)